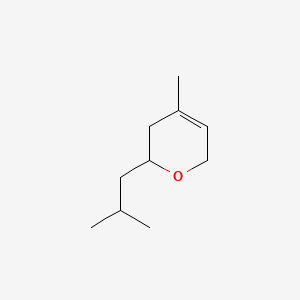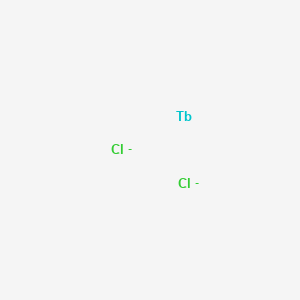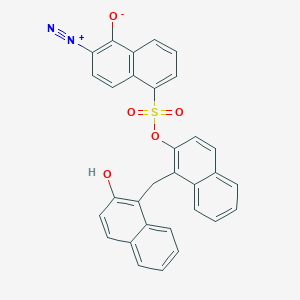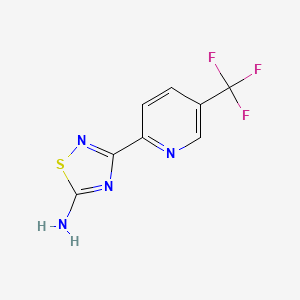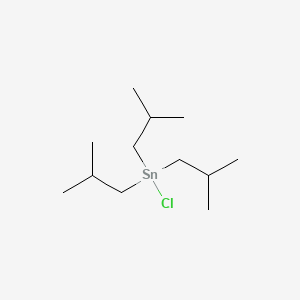
Triisobutyltin chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisobutyltin chloride is an organotin compound with the chemical formula C12H27ClSn. It is a colorless liquid that is soluble in organic solvents but insoluble in water. This compound is known for its use in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Triisobutyltin chloride can be synthesized through several methods. One common synthetic route involves the reaction of tin tetrachloride with isobutyl magnesium chloride in an anhydrous environment. The reaction is typically carried out under inert conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
SnCl4+3(CH3CH2CH2CH2)MgCl→(CH3CH2CH2CH2)3SnCl+3MgCl2
Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the synthesis process.
Analyse Des Réactions Chimiques
Triisobutyltin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form triisobutyltin oxide. This reaction typically requires the presence of an oxidizing agent such as hydrogen peroxide.
Reduction: The compound can be reduced to form triisobutyltin hydride. This reaction often involves the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles. For example, it can react with sodium methoxide to form triisobutyltin methoxide.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields triisobutyltin oxide, while reduction with lithium aluminum hydride produces triisobutyltin hydride.
Applications De Recherche Scientifique
Triisobutyltin chloride has a wide range of applications in scientific research. Some of its notable uses include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: this compound is used in studies related to enzyme inhibition and protein interactions. It has been shown to affect various biological pathways, making it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions. It is also employed in the manufacturing of coatings and paints due to its antifouling properties.
Mécanisme D'action
The mechanism of action of triisobutyltin chloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to changes in cellular function. The molecular targets of this compound include nuclear receptors and other regulatory proteins involved in gene expression and signal transduction.
Comparaison Avec Des Composés Similaires
Triisobutyltin chloride is often compared with other organotin compounds such as tributyltin chloride and triphenyltin chloride. While all these compounds share similar chemical properties, this compound is unique in its structure and reactivity. For example, tributyltin chloride is known for its strong antifouling properties and is widely used in marine coatings. In contrast, this compound is more commonly used in organic synthesis and biochemical research.
Similar Compounds
- Tributyltin chloride
- Triphenyltin chloride
- Triethyltin chloride
Each of these compounds has distinct applications and properties, making them suitable for different research and industrial purposes.
Propriétés
Numéro CAS |
7342-38-3 |
|---|---|
Formule moléculaire |
C12H27ClSn |
Poids moléculaire |
325.50 g/mol |
Nom IUPAC |
chloro-tris(2-methylpropyl)stannane |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
Clé InChI |
NHSGFFFVCFHOBS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[Sn](CC(C)C)(CC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


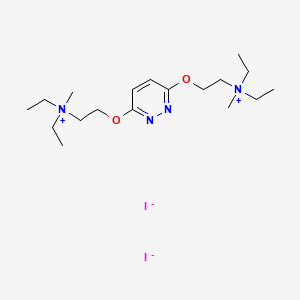
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)


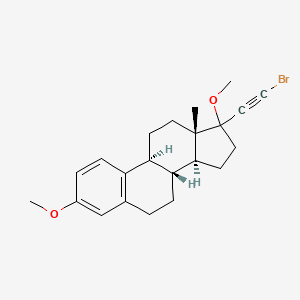
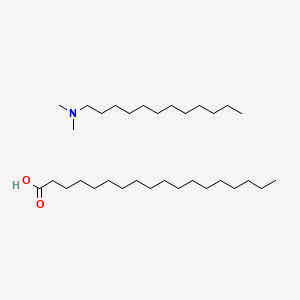
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

